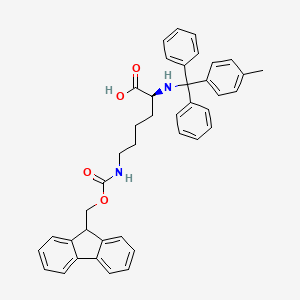![molecular formula C7H9N3O B14861075 5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine](/img/structure/B14861075.png)
5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one with suitable reagents to introduce the methanamine group . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted furo[3,4-D]pyrimidines.
Scientific Research Applications
5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrimido[4,5-D]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry.
Pyrrolo[2,3-D]pyrimidine: Another heterocyclic compound with applications in drug discovery and development.
Uniqueness
5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its furo[3,4-D]pyrimidine core structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,7-dihydrofuro[3,4-d]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C7H9N3O/c8-1-7-9-2-5-3-11-4-6(5)10-7/h2H,1,3-4,8H2 |
InChI Key |
QGDRGKMHSGRVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






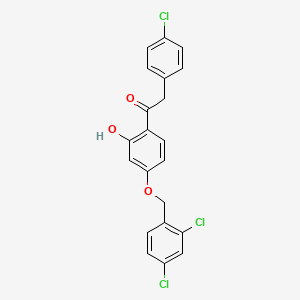
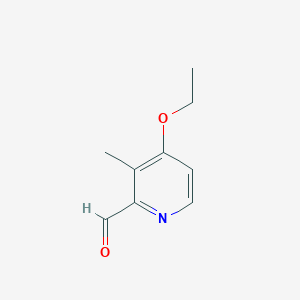
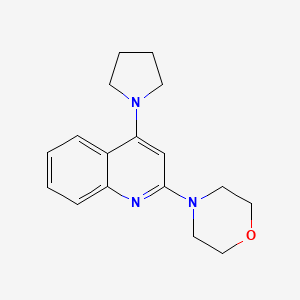
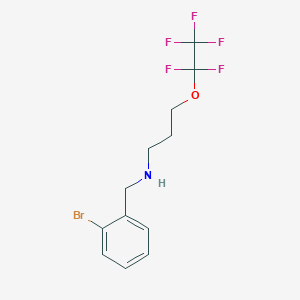

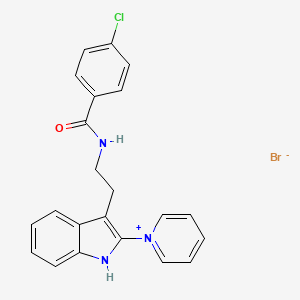
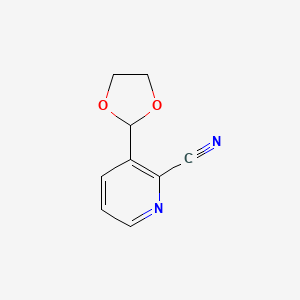
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14861071.png)

